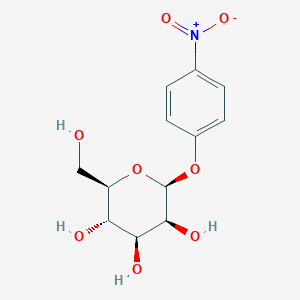

4-Nitrophenyl-beta-D-mannopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-LDMBFOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298822 | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-02-1 | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl-β-D-mannopyranoside: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Nitrophenyl-β-D-mannopyranoside (PNP-β-D-Man), a crucial chromogenic substrate in glycobiology and enzyme kinetics research. Its utility in the study of β-mannosidases makes it an invaluable tool for understanding glycoprotein metabolism and related diseases.

Core Chemical and Physical Properties

4-Nitrophenyl-β-D-mannopyranoside is a synthetic glycoside composed of a β-D-mannopyranose moiety linked to a 4-nitrophenyl group. This structure allows for the colorimetric detection of β-mannosidase activity. The enzymatic cleavage of the glycosidic bond releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

The key chemical and physical properties of 4-Nitrophenyl-β-D-mannopyranoside are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO₈ | [1][2] |

| Molecular Weight | 301.25 g/mol | [1][3] |

| CAS Number | 35599-02-1 | |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 207-209 °C | |

| Solubility | Water: 10 mg/mL | [3] |

| Storage Temperature | -20°C or 2-8°C | [4] |

| Purity | Typically >98% |

Chemical Structure

The chemical structure of 4-Nitrophenyl-β-D-mannopyranoside is fundamental to its function as an enzymatic substrate. The β-glycosidic linkage between the anomeric carbon of the mannose sugar and the phenolic oxygen of the 4-nitrophenol is the target for β-mannosidase enzymes.

Structural Identifiers:

-

SMILES: OC[C@H]1O--INVALID-LINK--=O">C@@H--INVALID-LINK----INVALID-LINK--[C@@H]1O

-

InChI: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1

-

InChI Key: IFBHRQDFSNCLOZ-LDMBFOFVSA-N

Experimental Protocols: β-Mannosidase Activity Assay

The primary application of 4-Nitrophenyl-β-D-mannopyranoside is in the determination of β-mannosidase activity. Below are detailed methodologies for a standard enzyme assay.

Principle

β-mannosidase catalyzes the hydrolysis of 4-Nitrophenyl-β-D-mannopyranoside into D-mannose and 4-nitrophenol. The reaction is stopped, and the amount of released 4-nitrophenol is quantified by measuring the absorbance at 400-420 nm under alkaline conditions. The intensity of the yellow color is directly proportional to the enzyme activity.

Materials

-

4-Nitrophenyl-β-D-mannopyranoside (Substrate)

-

Citrate-phosphate buffer or Sodium maleate buffer

-

Enzyme solution (e.g., purified β-mannosidase, cell lysate, plasma sample)

-

Stop solution (e.g., Sodium carbonate or Sodium hydroxide solution)

-

Spectrophotometer or microplate reader

Standard Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of 4-Nitrophenyl-β-D-mannopyranoside in the appropriate buffer (e.g., 10 mM in 100 mM sodium maleate buffer, pH 6.5).

-

Assay Buffer: Prepare the desired buffer for the enzymatic reaction. The optimal pH for caprine plasma β-D-mannosidase is 5.0 in citrate-phosphate or acetate buffer.[5]

-

Stop Solution: Prepare a solution to terminate the reaction and develop the color of the 4-nitrophenolate ion (e.g., 1 M Na₂CO₃).

-

-

Enzyme Reaction:

-

Pre-warm the substrate solution and enzyme solution to the desired reaction temperature (e.g., 37°C).

-

In a microcentrifuge tube or a well of a microplate, add the appropriate volume of assay buffer.

-

Add the enzyme solution to the buffer.

-

Initiate the reaction by adding the 4-Nitrophenyl-β-D-mannopyranoside substrate solution. The final concentration of the substrate in the reaction mixture is a critical parameter; for caprine plasma β-mannosidase, the apparent Michaelis-Menten constant (Km) is 10.0 mM.[5] A standard assay may use a substrate concentration of 1 mM.[2]

-

Incubate the reaction mixture for a defined period (e.g., 10-60 minutes) at the optimal temperature. The reaction time should be within the linear range of the assay.

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of the stop solution. This will raise the pH and develop the yellow color of the 4-nitrophenolate ion.

-

Measure the absorbance of the solution at a wavelength between 400 nm and 420 nm using a spectrophotometer or microplate reader.

-

A blank reaction containing all components except the enzyme should be included to correct for non-enzymatic hydrolysis of the substrate.

-

A standard curve of 4-nitrophenol should be prepared to calculate the amount of product formed.

-

-

Calculation of Enzyme Activity:

-

The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the β-mannosidase assay and the enzymatic reaction pathway.

Caption: Workflow for a typical β-mannosidase activity assay.

Caption: Enzymatic hydrolysis of the substrate by β-mannosidase.

References

- 1. 4-Nitrophenyl-beta-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 2. β-Mannosidase from Cellulomonas fimi: Immobilization Study and Application in the β-Mannoside Synthesis | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. goldbio.com [goldbio.com]

- 5. Measurement of caprine plasma beta-mannosidase with a p-nitrophenyl substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Compass: A Technical Guide to 4-Nitrophenyl-β-D-mannopyranoside in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of 4-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man) in enzymatic assays. This chromogenic substrate is a pivotal tool for the characterization of β-mannosidase activity, offering a straightforward and quantifiable method for studying enzyme kinetics, screening inhibitors, and elucidating the role of these enzymes in various biological processes.

Core Mechanism of Action: A Colorimetric Cascade

4-Nitrophenyl-β-D-mannopyranoside is an artificial substrate designed to mimic the natural substrates of β-mannosidase enzymes. The fundamental principle of its use in enzymatic assays lies in a two-step reaction that results in a measurable color change.

First, the β-mannosidase enzyme catalyzes the hydrolysis of the glycosidic bond in 4-Nitrophenyl-β-D-mannopyranoside. This enzymatic cleavage yields two products: D-mannose and 4-nitrophenol (p-nitrophenol).[1][2][3] While both products are colorless, the subsequent step provides the basis for colorimetric detection.

In the second step, the assay conditions are made alkaline, typically by the addition of a stop solution such as sodium carbonate or sodium hydroxide.[4] Under these alkaline conditions, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color.[4][5] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 400-420 nm, is directly proportional to the amount of 4-nitrophenol released and, consequently, to the activity of the β-mannosidase enzyme.[3]

Quantitative Data Summary

The kinetic parameters of β-mannosidases vary depending on the source of the enzyme. The following tables summarize key quantitative data for β-mannosidase activity using 4-Nitrophenyl-β-D-mannopyranoside as the substrate.

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Aplysia kurodai (marine gastropod) | 0.10 | 3.75 | 4.5 | 40 | [1] |

| Caprine Plasma | 10.0 | - | 5.0 | 37 | [6] |

| Human (recombinant) | 2.53 | - | 5.0 | 37 | [7] |

Experimental Protocols

This section provides a generalized methodology for determining β-mannosidase activity using 4-Nitrophenyl-β-D-mannopyranoside. Specific parameters may require optimization depending on the enzyme source and experimental goals.

1. Reagent Preparation

-

Assay Buffer: A suitable buffer is crucial for maintaining the optimal pH for enzyme activity. Common choices include citrate-phosphate or acetate buffers. For example, a 0.1 M acetate buffer with a pH of 5.0 is often used for human β-mannosidase.[7]

-

Substrate Solution: Prepare a stock solution of 4-Nitrophenyl-β-D-mannopyranoside in the assay buffer. A typical concentration is 2 mM.[7]

-

Enzyme Solution: The enzyme sample should be diluted in the assay buffer to a concentration that results in a linear rate of product formation over the desired incubation time.

-

Stop Solution: A solution to terminate the enzymatic reaction and develop the color of the 4-nitrophenolate ion. A 0.25 M sodium hydroxide (NaOH) solution is a common choice.[7]

2. Assay Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, combine the assay buffer and the substrate solution.

-

Enzyme Addition: Initiate the reaction by adding the diluted enzyme solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined period (e.g., 3 hours at 37°C for human β-mannosidase).[7] It is critical to ensure that the reaction remains in the linear range during this time.

-

Reaction Termination: Stop the reaction by adding the stop solution. This will also induce the color change of the liberated 4-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of the solution at 410 nm using a spectrophotometer or a microplate reader.[7]

-

Quantification: The amount of 4-nitrophenol released can be calculated using a standard curve prepared with known concentrations of 4-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1.0 µmol of p-nitrophenol per minute under the specified assay conditions.[7]

Conclusion

4-Nitrophenyl-β-D-mannopyranoside remains an indispensable tool in the study of β-mannosidases. Its simple, reliable, and quantifiable mechanism of action provides a robust platform for a wide range of applications in basic research and drug development. By understanding the core principles of the assay and adhering to optimized experimental protocols, researchers can effectively harness the power of this chromogenic substrate to advance our understanding of glycoside hydrolases and their roles in health and disease.

References

- 1. Structural basis of exo-β-mannanase activity in the GH2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Mannosidase - Creative Enzymes [creative-enzymes.com]

- 3. Purification and characterization of novel glycosidases from the bacterial genus Xanthomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A β-Mannanase with a Lysozyme-like Fold and a Novel Molecular Catalytic Mechanism | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of exo-β-mannanase activity in the GH2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyjournal.org [microbiologyjournal.org]

The Role of 4-Nitrophenyl-beta-D-mannopyranoside in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-beta-D-mannopyranoside (PNP-β-Man) is a synthetic glycoside that has become an invaluable tool in biochemical research. Its primary utility lies in its function as a chromogenic substrate for the enzyme β-mannosidase (EC 3.2.1.25). This enzyme plays a crucial role in the catabolism of N-linked glycoproteins by hydrolyzing terminal, non-reducing β-D-mannose residues. The simplicity and reliability of assays employing PNP-β-Man have made it a staple in enzymology, diagnostics, and the preliminary stages of drug discovery. This technical guide provides an in-depth overview of the applications of PNP-β-Man, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Application: A Chromogenic Substrate for β-Mannosidase

The fundamental principle behind the use of this compound is its enzymatic hydrolysis by β-mannosidase. This reaction cleaves the glycosidic bond, releasing D-mannose and 4-nitrophenol (p-nitrophenol). While PNP-β-Man itself is colorless, the resulting 4-nitrophenol, under alkaline conditions, is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution. This color change can be quantified spectrophotometrically, typically at a wavelength of 405 nm. The rate of 4-nitrophenolate formation is directly proportional to the β-mannosidase activity, providing a straightforward method for measuring enzyme kinetics.

Applications in Biochemical Research

The use of this compound spans several key areas of biochemical and clinical research:

-

Enzyme Characterization: PNP-β-Man is extensively used to determine the kinetic parameters of β-mannosidase from various biological sources. By measuring the rate of reaction at different substrate concentrations, researchers can calculate the Michaelis constant (Km) and the maximum velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.

-

Diagnostics: Deficiencies in β-mannosidase activity lead to the lysosomal storage disorder β-mannosidosis. Assays using PNP-β-Man are employed in the diagnosis of this disease by measuring the enzyme's activity in patient samples, such as plasma or leukocytes.[1]

-

Drug Development: The search for inhibitors of β-mannosidase, which may have therapeutic potential, relies on high-throughput screening assays. PNP-β-Man provides a simple and robust method for screening large libraries of compounds for their ability to inhibit enzyme activity.

Quantitative Data: Kinetic Parameters of β-Mannosidase

The following table summarizes the kinetic parameters of β-mannosidase from various sources, determined using this compound as the substrate.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg) | Reference |

| Caprine (Goat) Plasma | 5.0 | 37 | 10.0 | Not Reported | [1] |

| Pyrococcus furiosus (recombinant) | Not Reported | Not Reported | 0.44 | 4.3 (s⁻¹) | [2] |

| Cellulomonas fimi | 6.5 | 35 | Not Reported | Not Reported | [3] |

Note: Vmax values can be expressed in different units (e.g., U/mg, s⁻¹) and are highly dependent on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

Standard β-Mannosidase Activity Assay

This protocol is adapted from the methodology used for measuring caprine plasma β-mannosidase.[1]

Materials:

-

This compound (PNP-β-Man) solution (e.g., 20 mM in assay buffer)

-

Assay Buffer (e.g., 0.1 M citrate-phosphate or acetate buffer, pH 5.0)

-

Enzyme solution (e.g., plasma, cell lysate, purified enzyme) appropriately diluted in assay buffer

-

Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add 100 µL of the enzyme solution.

-

Pre-incubation: Equilibrate the enzyme solution at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 100 µL of the pre-warmed PNP-β-Man solution to the enzyme solution to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 200 µL of the Stop Solution. The addition of the alkaline stop solution will develop the yellow color of the 4-nitrophenolate ion.

-

Read Absorbance: Measure the absorbance of the solution at 405 nm.

-

Blank Preparation: Prepare a blank by adding the Stop Solution to the enzyme solution before adding the PNP-β-Man substrate. Subtract the absorbance of the blank from the absorbance of the samples.

-

Quantification: Determine the amount of 4-nitrophenol released using a standard curve prepared with known concentrations of 4-nitrophenol.

Screening for β-Mannosidase Inhibitors

This protocol provides a framework for screening potential inhibitors of β-mannosidase activity and can be adapted from general glycosidase inhibitor screening protocols.

Materials:

-

All materials from the Standard β-Mannosidase Activity Assay.

-

Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of the Assay Buffer (pH 5.0).

-

Inhibitor Addition: Add a small volume (e.g., 1-5 µL) of the potential inhibitor solution to the wells. For a negative control (no inhibition), add the same volume of the solvent (e.g., DMSO).

-

Enzyme Addition: Add 50 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the PNP-β-Man solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction and develop the color.

-

Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound compared to the negative control. Compounds showing significant inhibition can be selected for further studies, such as determining the IC₅₀ value.

Visualizations

Enzymatic Reaction of β-Mannosidase with PNP-β-Man

Caption: Enzymatic hydrolysis of PNP-β-Man by β-mannosidase.

General Workflow for β-Mannosidase Activity Assay

Caption: A typical workflow for a β-mannosidase activity assay.

Workflow for Screening β-Mannosidase Inhibitors

Caption: Workflow for identifying potential β-mannosidase inhibitors.

Conclusion

This compound remains a cornerstone substrate in the study of β-mannosidase. Its utility in basic research for enzyme characterization, in clinical settings for the diagnosis of β-mannosidosis, and in the pharmaceutical industry for inhibitor screening underscores its importance. The straightforward and quantifiable nature of the assay, based on a simple colorimetric readout, ensures its continued use by researchers and scientists in the field. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile biochemical tool.

References

4-Nitrophenyl-β-D-mannopyranoside: A Chromogenic Substrate for the Potent Glycosyl Hydrolase, β-D-Mannosidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man) is a widely utilized chromogenic substrate in biochemical assays to determine the activity of β-D-mannosidase (EC 3.2.1.25). This enzyme plays a crucial role in the catabolism of N-linked glycoproteins by cleaving terminal β-(1→4)-linked mannose residues. The enzymatic hydrolysis of pNP-β-Man liberates p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of β-D-mannosidase activity. This technical guide provides an in-depth overview of the use of pNP-β-Man as a substrate for β-D-mannosidase, including kinetic data, detailed experimental protocols, and the metabolic context of this important enzyme.

Principle of the Assay

The enzymatic assay for β-D-mannosidase using pNP-β-Man is based on a straightforward colorimetric detection method. The β-D-mannosidase enzyme catalyzes the hydrolysis of the glycosidic bond in 4-Nitrophenyl-β-D-mannopyranoside. This reaction releases D-mannose and 4-nitrophenol (p-nitrophenol). In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at a wavelength of 400-420 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus to the β-D-mannosidase activity.

Quantitative Data: Kinetic Parameters of β-D-Mannosidase

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The following table summarizes the kinetic parameters of β-D-mannosidase from various sources with 4-Nitrophenyl-β-D-mannopyranoside as the substrate.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Caprine Plasma[1] | 10.0 | Not Reported | 5.0 | 37 |

| Aplysia kurodai (marine gastropod)[2] | 0.10 | 3.75 | 4.5 | 40 |

| Thermotoga maritima[3] | 0.49 | Not Reported | 7.0 | 95 |

| Bacteroides thetaiotaomicron | Not Reported | Not Reported | 5.5 | Not Reported |

| Bovine Kidney | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

This section provides a generalized protocol for the determination of β-D-mannosidase activity using pNP-β-Man. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the source of the enzyme and should be determined empirically.

Reagents and Materials

-

Enzyme solution: A purified or partially purified preparation of β-D-mannosidase.

-

Substrate solution: 4-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man) solution. The concentration should be optimized based on the Km of the enzyme, but a starting concentration of 1-10 mM is common. Dissolve pNP-β-Man in the appropriate buffer.

-

Buffer solution: The choice of buffer depends on the optimal pH of the enzyme. Common buffers include citrate-phosphate buffer (for acidic pH) and phosphate buffer (for neutral pH).

-

Stop solution: A solution to terminate the enzymatic reaction. A common stop solution is a high pH buffer, such as 0.1 M sodium carbonate or 0.2 M glycine-NaOH buffer (pH 10.4), which also ensures the complete ionization of the liberated p-nitrophenol.

-

Spectrophotometer: Capable of measuring absorbance at 400-420 nm.

-

Incubator or water bath: To maintain a constant reaction temperature.

-

Microplate reader (optional): For high-throughput assays.

Assay Procedure

-

Preparation of Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the buffer solution and the enzyme solution.

-

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme for a few minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Start the reaction by adding the pNP-β-Man substrate solution to the reaction mixture. Mix gently.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be chosen to ensure that the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Measurement of Absorbance: Measure the absorbance of the resulting yellow solution at 400-420 nm using a spectrophotometer.

-

Blank Preparation: Prepare a blank reaction by adding the stop solution before adding the enzyme solution. This will account for any non-enzymatic hydrolysis of the substrate.

-

Calculation of Enzyme Activity: The amount of p-nitrophenol released can be calculated using a standard curve of known concentrations of p-nitrophenol. One unit of β-D-mannosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Visualizations

Experimental Workflow

Caption: Workflow for β-D-mannosidase activity assay.

N-linked Glycoprotein Degradation Pathway

Caption: Lysosomal degradation of N-linked glycoproteins.

Role in Biological Systems and Disease

β-D-mannosidase is a critical lysosomal enzyme involved in the final steps of the degradation of N-linked oligosaccharides of glycoproteins. The deficiency of this enzyme leads to a rare autosomal recessive lysosomal storage disorder known as β-mannosidosis.[4][5][6] In this condition, the inability to cleave the terminal β-mannose residues results in the accumulation of mannose-containing oligosaccharides within the lysosomes of various cells. This accumulation leads to a wide spectrum of clinical manifestations, including intellectual disability, hearing loss, susceptibility to recurrent infections, and skeletal abnormalities.[7][8] The study of β-D-mannosidase and the use of substrates like pNP-β-Man are therefore essential for the diagnosis of β-mannosidosis and for research into potential therapeutic interventions, such as enzyme replacement therapy.

Conclusion

4-Nitrophenyl-β-D-mannopyranoside is an invaluable tool for researchers and scientists studying the function and kinetics of β-D-mannosidase. Its chromogenic properties provide a sensitive and convenient method for assaying enzyme activity. Understanding the kinetic parameters and optimal assay conditions for β-D-mannosidase from different sources is crucial for accurate and reproducible results. Furthermore, the central role of this enzyme in glycoprotein catabolism and its link to the lysosomal storage disorder β-mannosidosis highlight the importance of continued research in this area for both fundamental biological understanding and the development of new therapeutic strategies.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. Beta(β)-Mannosidosis - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. researchgate.net [researchgate.net]

- 4. Beta-mannosidosis | Boston Children's Hospital [childrenshospital.org]

- 5. Beta-mannosidosis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thelostenzymeproject.org [thelostenzymeproject.org]

Hydrolysis of 4-Nitrophenyl-β-D-mannopyranoside to p-Nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of 4-nitrophenyl-β-D-mannopyranoside (pNPM) is a fundamental reaction in glycobiology and clinical diagnostics, primarily utilized as a chromogenic assay for β-mannosidase activity. This enzyme plays a crucial role in the lysosomal catabolism of N-linked glycoproteins. Deficiencies in β-mannosidase lead to the lysosomal storage disorder β-mannosidosis. This technical guide provides a comprehensive overview of the enzymatic and chemical hydrolysis of pNPM, detailed experimental protocols for activity assays, a compilation of relevant kinetic data, and the biological context of this reaction in health and disease.

Introduction

4-Nitrophenyl-β-D-mannopyranoside is a synthetic glycoside widely employed as a substrate for β-D-mannosidases (EC 3.2.1.25).[1][2][3] The enzymatic cleavage of the β-glycosidic bond releases D-mannose and 4-nitrophenol (p-nitrophenol). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of formation of p-nitrophenolate is directly proportional to the β-mannosidase activity, providing a simple and sensitive method for quantifying enzyme kinetics and for diagnostic purposes.

Beyond its enzymatic hydrolysis, the chemical stability and non-enzymatic hydrolysis of pNPM are also of interest, particularly for understanding reaction mechanisms and for the design of enzyme inhibitors. This guide will delve into both the enzymatic and chemical aspects of pNPM hydrolysis.

Enzymatic Hydrolysis by β-Mannosidase

β-Mannosidase is an exoglycosidase that catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from oligosaccharides and glycoconjugates. In mammals, this enzyme is essential for the final step in the degradation of N-linked glycoproteins within lysosomes.

Biological Significance: The Lysosomal Catabolism of Glycoproteins

N-linked glycoproteins, after reaching the end of their functional life, are transported to lysosomes for degradation.[4][5][6] This catabolic process involves a series of proteases and glycosidases that sequentially break down the protein and glycan components into their constituent amino acids and monosaccharides, which are then recycled by the cell.[4][7] β-mannosidase is responsible for cleaving the terminal β-linked mannose residue from the oligosaccharide core.

A deficiency in β-mannosidase activity, caused by mutations in the MANBA gene, leads to the accumulation of mannose-containing oligosaccharides in lysosomes, resulting in the autosomal recessive disorder β-mannosidosis.[6][8][9][10] Clinical manifestations of β-mannosidosis are heterogeneous and can include intellectual disability, hearing loss, and skeletal abnormalities.[8][9][10] The enzymatic assay using pNPM is a key tool for the diagnosis of this condition.

Signaling and Metabolic Pathway

The degradation of N-linked glycoproteins in the lysosome is a stepwise process. The following diagram illustrates the pathway, highlighting the role of β-mannosidase.

Quantitative Data on Enzymatic Hydrolysis

The kinetic parameters for the hydrolysis of 4-nitrophenyl-β-D-mannopyranoside by β-mannosidases vary depending on the source of the enzyme. Below is a summary of reported values.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg or other) | Reference |

| Aspergillus kawachii IFO 4308 (ManAK) | 2.0 | 80 | - | - | [4] |

| Penicillium aculeatum APS1 | 5.5 | 70 | - | - | [5] |

| Aspergillus oryzae (AoMan134A) | 6.0 | 25-30 | - | - | [6] |

| Thermotoga maritima (Man/Cel5B) | 5.5 | 85 (free), 95 (immobilized) | - | - | [8] |

| Pyrococcus furiosus | - | 105 | - | - | [11] |

| Bacillus subtilis | 5.8 | 40 | 0.6 | 1.4 µcat/g | [12] |

Note: A dash (-) indicates that the data was not specified in the cited source.

Chemical (Non-enzymatic) Hydrolysis

The non-enzymatic hydrolysis of 4-nitrophenyl-β-D-mannopyranoside can occur under both acidic and basic conditions. While specific kinetic data for the mannoside is limited, the well-studied hydrolysis of the analogous 4-nitrophenyl-β-D-glucopyranoside provides a strong model for the expected mechanisms.[9][13]

The hydrolysis rate is pH-dependent and can proceed through several mechanisms:

-

Acid-catalyzed hydrolysis: At low pH, the reaction is initiated by protonation of the glycosidic oxygen, followed by the departure of the p-nitrophenol leaving group to form a transient oxocarbenium ion, which is then attacked by water.[9]

-

pH-independent hydrolysis: In the neutral pH range, water acts as a nucleophile in a dissociative mechanism.[9]

-

Base-catalyzed hydrolysis: Under basic conditions, the reaction can proceed via direct nucleophilic attack by a hydroxide ion or through neighboring group participation by the deprotonated C2-hydroxyl group, forming a 1,2-anhydro sugar intermediate.[9]

A detailed pH-rate profile for the hydrolysis of 4-nitrophenyl-β-D-glucopyranoside has been established, and a similar profile is expected for the mannopyranoside derivative, though the rates may differ due to stereochemical differences.[9]

Experimental Protocols

The following are detailed methodologies for assaying β-mannosidase activity using 4-nitrophenyl-β-D-mannopyranoside.

General Experimental Workflow

The workflow for a typical enzymatic assay involves sample preparation, the enzymatic reaction, stopping the reaction, and measuring the product.

References

- 1. researchgate.net [researchgate.net]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. 4-Nitrophenyl-beta-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 4. Frontiers | Improvement of the Catalytic Ability of a Thermostable and Acidophilic β-Mannanase Using a Consensus Sequence Design Strategy [frontiersin.org]

- 5. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. researchgate.net [researchgate.net]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. scielo.br [scielo.br]

Stability and Storage of 4-Nitrophenyl-beta-D-mannopyranoside Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitrophenyl-beta-D-mannopyranoside (PNP-β-D-mannoside) powder, a crucial chromogenic substrate for the detection of β-mannosidase activity. Adherence to proper handling and storage protocols is paramount to ensure the chemical integrity, purity, and performance of this reagent in research and diagnostic applications.

Summary of Storage and Stability Data

The stability of this compound powder is primarily dependent on temperature, moisture, and light exposure. The following table summarizes the key storage and stability parameters based on available data.

| Parameter | Recommendation/Specification | Source(s) |

| Storage Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[1][2] | GoldBio, Sigma-Aldrich, Molecular Depot |

| Room temperature storage may be acceptable for short periods, such as during shipping in the continental US.[3] | MedchemExpress | |

| Stability | Can be stable for over 10 years when stored under the recommended conditions.[4] | Megazyme |

| Light Exposure | Protect from light.[1] | GoldBio |

| Moisture | The compound is noted to be hygroscopic; exposure to moist air or water should be avoided.[5] | Fisher Scientific |

| Incompatible Materials | Strong oxidizing agents.[5] | Fisher Scientific |

| Physical Form | Supplied as a powder or solid.[4][5] | Megazyme, Sigma-Aldrich, Fisher Scientific |

| Purity | Typically available with a purity of >98%.[4] | Megazyme, Sigma-Aldrich |

General Experimental Protocol for Stability Assessment

While specific, detailed experimental stability studies for this compound are not publicly available, a general protocol for assessing the stability of a chemical powder can be adapted. This typically involves subjecting the compound to controlled environmental conditions over time and periodically testing for degradation.

Objective: To evaluate the stability of this compound powder under various temperature, humidity, and light conditions.

Materials:

-

This compound powder (multiple lots, if available)

-

Environmental chambers with controlled temperature and humidity

-

Light exposure chamber (e.g., ICH compliant photostability chamber)

-

Amber and clear glass vials

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Spectrophotometer

-

Karl Fischer titrator for moisture content analysis

Methodology:

-

Initial Characterization (T=0):

-

Perform initial analysis on a control sample of the powder stored at -20°C and protected from light.

-

Appearance: Record the physical appearance (color, texture).

-

Purity Assay (HPLC): Develop and validate an HPLC method to determine the purity of the compound and identify any degradation products. The mobile phase and detection wavelength should be optimized for this compound and its potential hydrolytic product, p-nitrophenol.

-

Moisture Content: Determine the initial water content using Karl Fischer titration.

-

Solubility and pH: Test the solubility in a relevant solvent (e.g., water) and measure the pH of the resulting solution.

-

Functional Assay: Use a standardized β-mannosidase enzyme assay to determine the initial activity of the substrate.

-

-

Stress Conditions and Sampling:

-

Distribute aliquots of the powder into amber (for light protection) and clear vials.

-

Expose the samples to a matrix of conditions, for example:

-

Temperature: -20°C (control), 4°C, 25°C, 40°C.

-

Humidity: 25% RH, 60% RH, 75% RH (at 25°C and 40°C).

-

Light: Expose samples in clear vials to controlled UV and visible light as per ICH Q1B guidelines.

-

-

Pull samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

-

-

Analysis at Each Time Point:

-

For each pulled sample, repeat the analyses performed at T=0:

-

Visual inspection for any changes in appearance.

-

HPLC analysis to quantify the remaining parent compound and measure the formation of any impurities or degradation products.

-

Moisture content analysis.

-

Functional assay to assess any loss of performance.

-

-

-

Data Analysis and Interpretation:

-

Plot the percentage of remaining this compound against time for each storage condition.

-

Determine the rate of degradation under each condition.

-

Identify any trends in impurity formation.

-

Based on the data, establish the recommended storage conditions and shelf life.

-

Visual Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for handling and storage, as well as the logical relationship between storage conditions and compound stability.

Caption: Recommended workflow for handling and storage of this compound powder.

Caption: Factors influencing the stability of this compound powder.

References

The Role of 4-Nitrophenyl-β-D-mannopyranoside in Glycobiology and Carbohydrate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man) is a synthetic chromogenic substrate indispensable for the study of glycoside hydrolases, particularly β-mannosidases. Its utility in glycobiology and carbohydrate research stems from a straightforward mechanism: enzymatic cleavage of the β-glycosidic bond releases 4-nitrophenol, a yellow compound under alkaline conditions, which can be precisely quantified using spectrophotometry. This allows for the sensitive and continuous measurement of enzyme activity. This technical guide provides an in-depth overview of the core principles, applications, quantitative data, and detailed experimental protocols related to the use of pNP-β-Man, serving as a vital resource for researchers in enzyme kinetics, inhibitor screening, and drug development.

Core Principles and Applications

4-Nitrophenyl-β-D-mannopyranoside is a pivotal tool for investigating the activity of β-D-mannosidases (EC 3.2.1.25) and other glycosidases capable of cleaving terminal β-linked mannose residues. The principle of its application is based on a colorimetric assay where the hydrolysis of the colorless pNP-β-Man substrate by a β-mannosidase yields D-mannose and 4-nitrophenol (p-nitrophenol).[1][2] When the pH of the reaction mixture is raised by adding a stop solution (e.g., sodium carbonate), the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color.[3] The intensity of this color, measured by absorbance at approximately 400-405 nm, is directly proportional to the amount of product formed and, consequently, to the enzyme's activity.[3]

This simple yet robust methodology makes pNP-β-Man a versatile substrate for a range of applications:

-

Enzyme Characterization: It is widely used to determine the kinetic parameters of β-mannosidases, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), from various biological sources.[1][4][5]

-

Drug Discovery and Inhibitor Screening: The straightforward nature of the assay is ideal for high-throughput screening of compound libraries to identify potential inhibitors of β-mannosidase activity, which is a target for various therapeutic areas.

-

Diagnostics: Assays using pNP-β-Man can be employed to diagnose genetic disorders such as β-mannosidosis, a lysosomal storage disease characterized by deficient β-mannosidase activity.[6]

-

Biochemical Research: It serves as a tool to explore the substrate specificity of newly discovered glycosidases and to study the structural details of glycoproteins.[4] While primarily a substrate for β-mannosidase, it has also been reported to be hydrolyzed by other enzymes, such as certain GH1 β-glucosidases.[7][8]

Quantitative Data: Kinetic Parameters

The kinetic parameters Km (Michaelis-Menten constant) and Vmax (maximum velocity) are crucial for comparing the efficiency and substrate affinity of enzymes from different sources. The following table summarizes reported kinetic data for various β-mannosidases using 4-nitrophenyl-β-D-mannopyranoside as the substrate.

| Enzyme Source | Glycoside Hydrolase Family | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Aplysia kurodai (Marine Gastropod) | GHF2 | 0.10 | 3.75 | 4.5 | 40 |

| Aplysia fasciata (Marine Anaspidean) | Not Specified | 2.4 | 50.3 | 4.5 | 45 |

| Caprine Plasma (Goat) | Not Specified | 10.0 | Not Reported in Standard Units | 5.0 | 37 |

Data compiled from published research.[1][4][5][6]

Experimental Protocols & Methodologies

This section provides detailed protocols for the determination of β-mannosidase activity and for screening potential inhibitors using pNP-β-Man in a 96-well plate format, which is suitable for high-throughput analysis.

Protocol for β-Mannosidase Activity Assay

This protocol details the steps to measure the rate of enzymatic hydrolysis of pNP-β-Man.

Reagents:

-

Assay Buffer: 50 mM Sodium Acetate or Citrate-Phosphate buffer, pH adjusted to the enzyme's optimum (e.g., pH 4.5 - 5.0).

-

Substrate Stock Solution: 10 mM 4-Nitrophenyl-β-D-mannopyranoside in Assay Buffer. Store protected from light at -20°C.

-

Enzyme Solution: Purified or crude enzyme diluted to a suitable concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Procedure:

-

Preparation: Pre-warm the Assay Buffer, Substrate Stock Solution, and the 96-well plate to the desired assay temperature (e.g., 37°C).

-

Reaction Setup: In each well of a clear, flat-bottom 96-well plate, add the following:

-

50 µL of Assay Buffer.

-

25 µL of Enzyme Solution.

-

For the blank/negative control wells, add 25 µL of Assay Buffer instead of the Enzyme Solution.

-

-

Initiate Reaction: To each well, add 25 µL of the 10 mM Substrate Stock Solution to start the reaction. The final volume will be 100 µL, and the final substrate concentration will be 2.5 mM.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Add 100 µL of 1 M Sodium Carbonate Stop Solution to each well to terminate the reaction and develop the yellow color.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of the released 4-nitrophenol using a standard curve or the Beer-Lambert law (ε of 4-nitrophenol under these conditions is ~18,000 M⁻¹cm⁻¹).

-

Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein (µmol/min/mg or U/mg).

-

Protocol for β-Mannosidase Inhibitor Screening

This protocol is adapted for screening potential inhibitors of β-mannosidase activity.

Reagents:

-

All reagents from the activity assay protocol.

-

Inhibitor Stock Solution: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO, water) at a known concentration.

Procedure:

-

Preparation: Follow step 1 from the activity assay protocol.

-

Reaction Setup: In each well of a 96-well plate, set up the following conditions:

-

No-Inhibitor Control: 45 µL of Assay Buffer + 5 µL of inhibitor solvent (e.g., DMSO) + 25 µL of Enzyme Solution.

-

Inhibitor Test: 45 µL of Assay Buffer + 5 µL of Inhibitor Stock Solution + 25 µL of Enzyme Solution.

-

Blank: 70 µL of Assay Buffer + 5 µL of inhibitor solvent.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 5-10 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the 10 mM Substrate Stock Solution to all wells.

-

Incubation, Stop, and Measurement: Follow steps 4, 5, and 6 from the activity assay protocol.

-

Calculation of Inhibition:

-

Calculate the enzyme activity for both the control and inhibitor test wells.

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] * 100

-

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the key experimental workflows involving 4-nitrophenyl-β-D-mannopyranoside.

Conclusion

4-Nitrophenyl-β-D-mannopyranoside remains a cornerstone substrate in glycobiology and carbohydrate research. Its reliability, ease of use, and the sensitivity of the resulting colorimetric assay ensure its continued application in fundamental enzyme characterization, high-throughput drug screening, and clinical diagnostics. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this powerful tool in their scientific endeavors.

References

- 1. Characterization of a β-D-mannosidase from a marine gastropod, Aplysia kurodai. | Sigma-Aldrich [merckmillipore.com]

- 2. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 3. abcam.co.jp [abcam.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a β-D-mannosidase from a marine gastropod, Aplysia kurodai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rice family GH1 glycoside hydrolases with beta-D-glucosidase and beta-D-mannosidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of 4-Nitrophenyl-β-D-mannopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrophenyl-β-D-mannopyranoside in aqueous solutions. This information is critical for the reliable design and execution of enzymatic assays, high-throughput screening, and other biochemical applications where this chromogenic substrate is employed.

Quantitative Solubility Data

| Solvent | Temperature | Solubility (mg/mL) | Observations |

| Water | Not Specified | 10 | Clear, colorless to very faintly green solution[2]. |

| Ethanol | Not Specified | Soluble | - |

| Methanol | Not Specified | Soluble | - |

| PBS (pH 7.2) | Not Specified | ~10 (inferred) | Based on the solubility of 4-Nitrophenyl-β-D-glucopyranoside[1]. |

| TRIS Buffer | Not Specified | Data not available | Expected to be similar to water. |

| HEPES Buffer | Not Specified | Data not available | Expected to be similar to water. |

Factors Influencing Solubility

Several factors can influence the solubility of 4-Nitrophenyl-β-D-mannopyranoside in aqueous solutions:

-

pH: The pH of the solution can impact the ionization state of the molecule, which may affect its solubility.

-

Ionic Strength: The concentration of salts in the buffer can either increase or decrease the solubility of the compound.

-

Temperature: Generally, solubility increases with temperature. However, for enzymatic assays, the temperature should be maintained at the optimal condition for the enzyme.

-

Co-solvents: The addition of organic co-solvents, such as DMSO or ethanol, can significantly increase the solubility. However, the concentration of the co-solvent must be carefully controlled as it can inhibit enzyme activity.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Isothermal Saturation Method)

This protocol describes a standard "shake-flask" method to determine the equilibrium solubility of 4-Nitrophenyl-β-D-mannopyranoside in a specific aqueous buffer.

Materials:

-

4-Nitrophenyl-β-D-mannopyranoside powder

-

Chosen aqueous buffer (e.g., PBS, TRIS, HEPES)

-

Microcentrifuge tubes or small glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 4-Nitrophenyl-β-D-mannopyranoside powder to a known volume of the desired buffer in a microcentrifuge tube or vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

-

-

Equilibration:

-

Seal the tubes/vials securely.

-

Place the samples in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a precise serial dilution of the supernatant with the same buffer to bring the concentration within the linear range of the spectrophotometer.

-

-

Quantification:

-

Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for 4-nitrophenol (the product of enzymatic cleavage), which is typically around 400-405 nm under alkaline conditions. To do this, first, the p-nitrophenyl-β-D-mannopyranoside in the collected supernatant needs to be hydrolyzed to p-nitrophenol. This can be achieved by adding a strong base (e.g., NaOH to a final concentration of 0.1 M) to the diluted samples.

-

Alternatively, and more directly, the concentration of the dissolved 4-Nitrophenyl-β-D-mannopyranoside can be determined by creating a standard curve of the compound itself in the same buffer and measuring its absorbance at its λmax (around 300 nm).

-

-

Calculation:

-

Using the standard curve, determine the concentration of 4-Nitrophenyl-β-D-mannopyranoside in the diluted samples.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the tested buffer at the specified temperature.

-

Protocol for a General β-Mannosidase Assay

This protocol outlines a typical endpoint colorimetric assay for measuring β-mannosidase activity using 4-Nitrophenyl-β-D-mannopyranoside as a substrate.

Materials:

-

4-Nitrophenyl-β-D-mannopyranoside

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Enzyme solution (β-mannosidase)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Nitrophenyl-β-D-mannopyranoside in the assay buffer. If solubility is an issue, a small amount of a co-solvent like DMSO can be used, ensuring the final concentration in the assay does not inhibit the enzyme.

-

Prepare the enzyme solution to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Enzyme Solution (or buffer for the blank)

-

-

-

Pre-incubation:

-

Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation:

-

Add the 4-Nitrophenyl-β-D-mannopyranoside solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, which also develops the yellow color of the p-nitrophenolate ion.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

The amount of p-nitrophenol produced can be quantified using a standard curve of p-nitrophenol.

-

Visualizations

Caption: Isothermal saturation method workflow.

Caption: Enzymatic assay workflow.

References

Methodological & Application

Protocol for beta-mannosidase activity assay using 4-Nitrophenyl-beta-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-mannosidase (β-D-mannoside mannohydrolase, EC 3.2.1.25) is a lysosomal exoglycosidase that plays a crucial role in the catabolism of N-linked glycoproteins.[1][2] It specifically catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from oligosaccharides.[1] A deficiency in this enzyme leads to the lysosomal storage disorder known as beta-mannosidosis, which is characterized by the accumulation of mannose-containing oligosaccharides in tissues and a wide range of neurological symptoms.[2][3] Accurate measurement of beta-mannosidase activity is therefore essential for the diagnosis of this disease and for research into potential therapeutic interventions.

This document provides a detailed protocol for a colorimetric assay to determine beta-mannosidase activity using the chromogenic substrate 4-Nitrophenyl-β-D-mannopyranoside (PNP-Man). In this assay, beta-mannosidase cleaves PNP-Man to release D-mannose and 4-nitrophenol (p-nitrophenol). The reaction is stopped, and the pH is raised by the addition of a basic solution, which deprotonates the p-nitrophenol to the p-nitrophenolate ion, a yellow-colored product. The intensity of this color, which is directly proportional to the amount of p-nitrophenol produced, is quantified by measuring the absorbance at 405-410 nm.

Data Presentation

Table 1: Properties of the Chromogenic Substrate

| Property | Value |

| Substrate Name | 4-Nitrophenyl-β-D-mannopyranoside (PNP-Man) |

| Synonyms | p-Nitrophenyl-β-D-mannopyranoside |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Appearance | White to off-white powder |

| Storage | -20°C, protect from light |

Table 2: Summary of Reported Kinetic and Optimal Conditions for Beta-Mannosidase

| Enzyme Source | Apparent Kₘ (mM) | Optimal pH | Optimal Temperature (°C) |

| Human Plasma | 0.9 | 3.0 - 3.4 | Not Specified |

| Caprine Plasma | 10.0 | 5.0 | 37 |

| Aspergillus awamori | Not Specified | ~5.0 | 60 - 70 |

| Mouse | Not Specified | ~4.5 | Not Specified |

| Human | Not Specified | ~4.0 | Not Specified |

Table 3: Molar Extinction Coefficient of p-Nitrophenol

| Condition | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Alkaline (e.g., 1M Na₂CO₃) | 405 | 18,000 |

Experimental Protocols

1. Reagent Preparation

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5): Prepare a 50 mM solution of sodium acetate and adjust the pH to 4.5 with acetic acid. The optimal pH should be determined empirically based on the enzyme source (see Table 2).

-

Substrate Stock Solution (10 mM 4-Nitrophenyl-β-D-mannopyranoside): Dissolve 3.01 mg of PNP-Man (MW: 301.25 g/mol ) in 1 mL of assay buffer. This solution can be stored at -20°C in aliquots.

-

Enzyme Sample: The enzyme sample can be a purified enzyme preparation, cell lysate, or tissue homogenate. The sample should be diluted in assay buffer to a concentration that results in a linear rate of product formation over the incubation time.

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate (Na₂CO₃) in 100 mL of deionized water.

-

p-Nitrophenol Standard Stock Solution (1 mM): Dissolve 13.91 mg of p-nitrophenol in 100 mL of assay buffer. This stock solution can be used to prepare a standard curve.

2. Standard Protocol for Beta-Mannosidase Activity Assay

This protocol is designed for a 96-well microplate format but can be adapted for single cuvettes.

-

Prepare a p-Nitrophenol Standard Curve (Optional but Recommended):

-

Prepare a series of dilutions of the 1 mM p-nitrophenol standard stock solution in assay buffer to obtain concentrations ranging from 0 to 100 µM.

-

In separate wells of the microplate, add 50 µL of each standard dilution.

-

Add 50 µL of assay buffer to each standard well.

-

Add 100 µL of Stop Solution to each standard well.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance versus the concentration of p-nitrophenol and determine the linear regression equation.

-

-

Enzyme Reaction Setup:

-

For each reaction, prepare a sample well, a sample blank well, and a substrate blank well.

-

Sample Wells: Add 50 µL of the appropriately diluted enzyme sample to the wells.

-

Sample Blank Wells: Add 50 µL of the appropriately diluted enzyme sample to the wells.

-

Substrate Blank Wells: Add 50 µL of assay buffer to the wells.

-

-

Initiate the Reaction:

-

To the Sample Wells and Substrate Blank Wells , add 50 µL of the 10 mM PNP-Man substrate stock solution to start the reaction.

-

To the Sample Blank Wells , add 50 µL of assay buffer.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

After incubation, add 100 µL of 1 M Sodium Carbonate Stop Solution to all wells (Sample, Sample Blank, and Substrate Blank). This will stop the enzymatic reaction and develop the yellow color of the p-nitrophenolate ion.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

3. Calculation of Beta-Mannosidase Activity

-

Corrected Absorbance:

-

Calculate the net absorbance for each sample by subtracting the absorbance of the sample blank and the substrate blank from the absorbance of the sample: Corrected Absorbance = Absorbance (Sample) - Absorbance (Sample Blank) - Absorbance (Substrate Blank)

-

-

Calculation using the Molar Extinction Coefficient:

-

The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law: Concentration (mol/L) = Corrected Absorbance / (ε × l) Where:

-

ε = 18,000 M⁻¹cm⁻¹ (molar extinction coefficient of p-nitrophenol)

-

l = path length of the light in the well (in cm). This needs to be determined for the specific microplate and volume used.

-

-

Calculate the total amount of p-nitrophenol produced (in µmol): Amount (µmol) = Concentration (mol/L) × Reaction Volume (L) × 10⁶

-

Calculate the enzyme activity: Activity (µmol/min or U) = Amount (µmol) / Incubation Time (min)

-

The specific activity is then calculated by dividing the activity by the amount of protein in the enzyme sample (in mg): Specific Activity (U/mg) = Activity (U) / Protein (mg)

-

-

Calculation using the Standard Curve:

-

Use the linear regression equation from the p-nitrophenol standard curve to determine the concentration of p-nitrophenol in each sample from its corrected absorbance.

-

Calculate the enzyme activity as described above.

-

Visualization

Caption: Workflow for the beta-mannosidase activity assay.

Caption: The metabolic pathway of beta-mannosidosis.

References

Application Notes and Protocols for High-Throughput Screening of β-Mannosidase Inhibitors using 4-Nitrophenyl-β-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Mannosidases are glycoside hydrolases that catalyze the hydrolysis of terminal, non-reducing β-D-mannose residues from mannans, glycoproteins, and glycolipids. Dysregulation of β-mannosidase activity is associated with various physiological and pathological processes, making it a potential therapeutic target for a range of diseases. High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel β-mannosidase inhibitors. This document provides a detailed application note and protocol for a robust and scalable HTS assay using the chromogenic substrate 4-Nitrophenyl-β-D-mannopyranoside (PNPM).

Assay Principle

The assay is based on the enzymatic cleavage of the synthetic substrate 4-Nitrophenyl-β-D-mannopyranoside by β-mannosidase. This reaction releases 4-nitrophenol (p-nitrophenol), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced and thus to the β-mannosidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the formation of 4-nitrophenol and a corresponding reduction in absorbance.

Data Presentation

Quantitative data from kinetic studies and inhibitor screening are essential for evaluating enzyme activity and inhibitor potency. The following tables summarize key parameters for β-mannosidase and provide illustrative examples of inhibitor potencies for related mannosidases.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Caprine Plasma | 4-Nitrophenyl-β-D-mannopyranoside | 10.0 | Not Reported | [1] |

Table 1: Michaelis-Menten Constants for β-Mannosidase. This table presents the apparent Michaelis-Menten constant (K_m_) for caprine plasma β-D-mannosidase with 4-Nitrophenyl-β-D-mannopyranoside as the substrate.[1]

| Inhibitor | Target Enzyme | IC_50_ (µM) | Reference |

| 1-Deoxymannojirimycin | α-1,2-Mannosidase | 20 | |

| Swainsonine | α-Mannosidase | Potent Inhibitor |

Table 2: IC_50_ Values of Known Mannosidase Inhibitors. This table provides IC_50_ values for known inhibitors of α-mannosidases as illustrative examples. While these inhibitors target a related class of enzymes, they serve as a reference for the type of data generated in inhibitor screening assays.

Experimental Protocols

This section provides a detailed methodology for a high-throughput screening assay to identify inhibitors of β-mannosidase using a 96-well microplate format.

Materials and Reagents

-

β-Mannosidase: From a suitable source (e.g., recombinant human, bovine kidney).

-

4-Nitrophenyl-β-D-mannopyranoside (PNPM): Substrate.

-

Assay Buffer: 50 mM citrate-phosphate buffer, pH 5.0.

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).

-

Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known β-mannosidase inhibitor (if available) or a non-specific inhibitor.

-

96-well clear, flat-bottom microplates.

-

Microplate reader capable of measuring absorbance at 405 nm.

Reagent Preparation

-

Assay Buffer (50 mM Citrate-Phosphate, pH 5.0): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate to achieve a pH of 5.0.

-

Substrate Stock Solution (20 mM PNPM): Dissolve an appropriate amount of PNPM in the assay buffer. Gentle warming may be required to fully dissolve the substrate. Store in aliquots at -20°C.

-

Enzyme Working Solution: Dilute the β-mannosidase stock solution in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

-

Test Compound Plates: Prepare serial dilutions of test compounds in the appropriate solvent (e.g., DMSO) in a separate 96-well plate.

High-Throughput Screening Workflow

Assay Procedure (96-Well Plate Format)

-

Compound Addition: Add 1 µL of each test compound solution or control (DMSO for negative control, known inhibitor for positive control) to the appropriate wells of a 96-well microplate.

-

Enzyme Addition: Add 50 µL of the β-mannosidase working solution to each well.

-

Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C to allow for the interaction between the enzyme and potential inhibitors.

-

Initiate Reaction: Add 50 µL of the pre-warmed substrate working solution (e.g., 2 mM final concentration) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction of the uninhibited enzyme is within the linear range of the assay.

-

Stop Reaction: Add 100 µL of the stop solution to each well to terminate the reaction. The stop solution increases the pH, which denatures the enzyme and enhances the color of the 4-nitrophenolate ion.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

The percentage of inhibition of β-mannosidase activity by each test compound can be calculated using the following formula:

% Inhibition = [1 - (A_compound - A_blank) / (A_negative - A_blank)] * 100

Where:

-

A_compound is the absorbance of the well with the test compound.

-

A_negative is the absorbance of the well with the negative control (e.g., DMSO).

-

A_blank is the absorbance of the well with no enzyme (substrate and buffer only).

For compounds that show significant inhibition, a dose-response curve should be generated by testing a range of concentrations to determine the half-maximal inhibitory concentration (IC_50_).

Conclusion

The described high-throughput screening assay using 4-Nitrophenyl-β-D-mannopyranoside provides a reliable, cost-effective, and scalable method for the discovery of novel β-mannosidase inhibitors. The colorimetric readout is simple to measure and the protocol can be easily adapted for automation, making it an ideal choice for primary screening of large compound libraries in academic and industrial drug discovery settings.

References

Preparation of a 4-Nitrophenyl-β-D-mannopyranoside Stock Solution for Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl-β-D-mannopyranoside (PNP-β-D-Man) is a widely used chromogenic substrate for the sensitive detection of β-mannosidase activity.[1][2] The enzymatic hydrolysis of the colorless PNP-β-D-Man substrate by β-mannosidase yields D-mannose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitrophenol formation is directly proportional to the β-mannosidase activity, providing a simple and reliable method for enzyme quantification and kinetic analysis. Accurate preparation and handling of the PNP-β-D-Man stock solution are critical for obtaining reproducible and reliable results in enzymatic assays.

Physicochemical and Solubility Data

Proper solvent selection is crucial for preparing a stable and effective stock solution of 4-Nitrophenyl-β-D-mannopyranoside. The solubility of this compound in common laboratory solvents is summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₈ | --INVALID-LINK-- |

| Molecular Weight | 301.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility in Water | 10 mg/mL | --INVALID-LINK-- |

| Solubility in Methanol | 100 mg/mL | --INVALID-LINK-- |

| Other Solvents | Soluble in DMSO and DMF | --INVALID-LINK-- |

| Storage (Solid) | -20°C, protect from light | --INVALID-LINK-- |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |

| Molar Extinction Coefficient (ε) of p-nitrophenol * | 18,000 M⁻¹cm⁻¹ at 405 nm (in alkaline conditions) | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-Nitrophenyl-β-D-mannopyranoside Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of 4-Nitrophenyl-β-D-mannopyranoside.

Materials:

-

4-Nitrophenyl-β-D-mannopyranoside (MW: 301.25 g/mol )

-

High-purity deionized or distilled water

-

Vortex mixer

-

Analytical balance

-

Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

-

Weighing: Carefully weigh out 30.13 mg of 4-Nitrophenyl-β-D-mannopyranoside powder using an analytical balance.

-

Dissolution: Transfer the weighed powder to a suitable container (e.g., a 15 mL conical tube). Add approximately 8 mL of high-purity water.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., to 37°C) can aid in dissolving the compound.

-

Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to bring the final volume to 10 mL.

-